molecular formula C13H16N2O2 B4444008 4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

Cat. No.: B4444008
M. Wt: 232.28 g/mol
InChI Key: FMXMKURBRCYSSR-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE is a heterocyclic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can be achieved through multi-step organic reactions. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary, but they often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could be investigated as a potential drug candidate due to its unique chemical structure.

    Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents. Examples include:

Uniqueness

The uniqueness of 4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE lies in its specific functional groups and their arrangement on the pyridine ring. This unique structure can confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-6-10(2)15(13(16)12(9)7-14)8-11-4-3-5-17-11/h6,11H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXMKURBRCYSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Reactant of Route 4
Reactant of Route 4
4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Reactant of Route 5
4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Reactant of Route 6
4,6-DIMETHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE

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